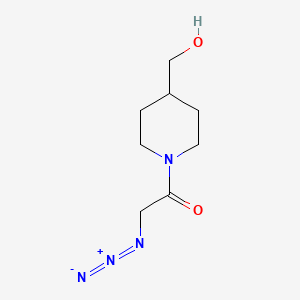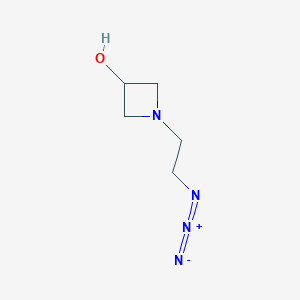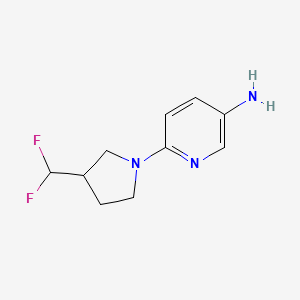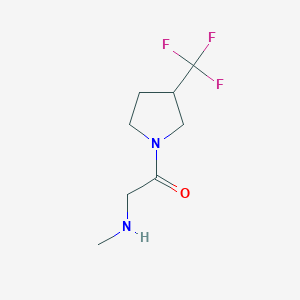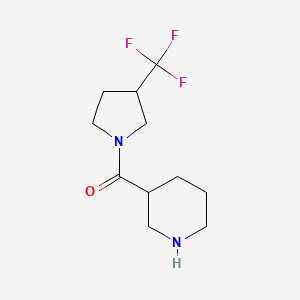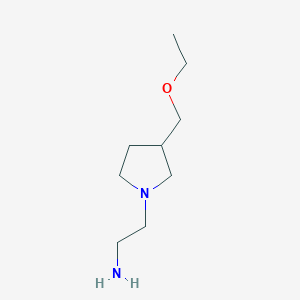
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Übersicht
Beschreibung
The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, as a derivative within the pyrrolidine family, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and catalysis. Pyrrolidines and their derivatives are pivotal in creating a variety of biological molecules, including heme and chlorophyll. These compounds exhibit extensive delocalization of nitrogen electrons, contributing to their aromatic character and lack of basicity. The versatility of pyrrolidine derivatives extends to their use in several synthetic reactions, such as the Knorr synthesis of pyrroles and the Paal-Knorr synthesis of pyrrolidines. These reactions underline the importance of pyrrolidine derivatives in constructing cyclic and acyclic molecules, serving as intermediates, solvents, and catalysts in organic synthesis (Anderson & Liu, 2000).
Coordination Chemistry and Material Science
The compound under discussion is related to derivatives utilized in coordination chemistry to synthesize metal complexes with significant catalytic activities. For example, complexes incorporating (imino)pyridine ligands have been synthesized for selective ethylene dimerization catalysis, showcasing the potential of pyrrolidine derivatives in creating highly active catalyst systems (Nyamato, Ojwach, & Akerman, 2015). These catalysts are instrumental in polymer science and materials engineering, where precise polymerization control is required.
Organic Electronics and Photonics
Pyrrolidine derivatives are also found in the development of organic electronic and photonic materials. Their application in fabricating electro-optic films is noteworthy, where the molecular architecture of pyrrolidine-based chromophores significantly influences the film's microstructure and nonlinear optical response. This application underlines the potential of pyrrolidine derivatives in advancing technologies that rely on organic semiconductors and photonic devices (Facchetti et al., 2006).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives serve as key intermediates in synthesizing bioactive molecules. Their utility is highlighted in the synthesis of complex molecules such as premafloxacin, an antibiotic with significant veterinary applications. The stereoselective processes involving pyrrolidine derivatives underscore their importance in developing pharmacologically active compounds with precise chirality (Fleck et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-3-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWCKPFPGWAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


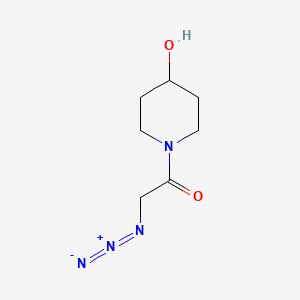
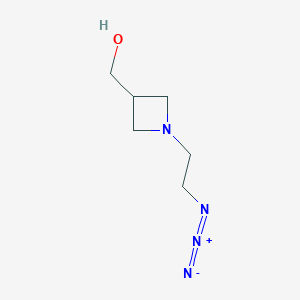


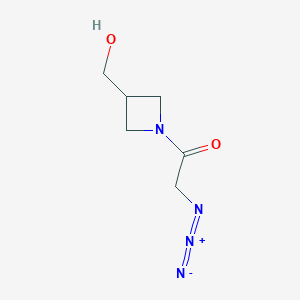
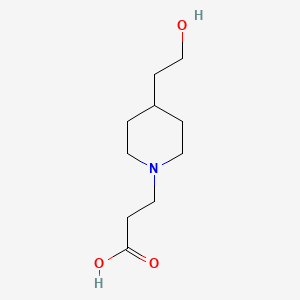

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
